N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
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Overview
Description
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound with the molecular formula C12H13N5OS It is known for its unique structure, which includes a thiadiazole ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- **N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
- 4-(dimethylamino)benzaldehyde
- 1,2,3-thiadiazole-4-carbohydrazide
Uniqueness
N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide is unique due to its combination of a thiadiazole ring and a dimethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17(2)10-5-3-9(4-6-10)7-13-15-12(18)11-8-19-16-14-11/h3-8H,1-2H3,(H,15,18)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRVDRMYBYYYSE-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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